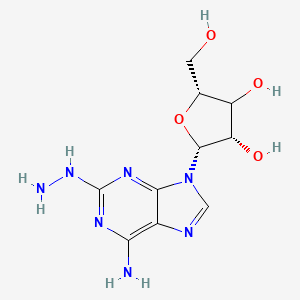
5-HT2 agonist-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT2 agonist-1: is a compound that selectively activates the 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors with IC50 values of 10 nanomolar, 8.3 nanomolar, and 1.6 nanomolar, respectively . These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and perception .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 agonist-1 typically involves the preparation of indole derivatives, which are then modified to achieve the desired selectivity for the 5-hydroxytryptamine 2 receptors. One common synthetic route involves the use of 3-(2-(aminoethyl)-indol-4-ol derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions: 5-HT2 agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Chemistry: 5-HT2 agonist-1 is used in chemical research to study the structure-activity relationships of serotonin receptors and to develop new compounds with improved selectivity and potency .
Biology: In biological research, this compound is used to investigate the role of serotonin receptors in various physiological processes, including mood regulation, cognition, and perception .
Medicine: Medically, this compound has potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It is also being explored for its potential use in treating conditions like obesity and drug addiction .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting serotonin receptors .
作用機序
5-HT2 agonist-1 exerts its effects by binding to and activating the 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors. These receptors are G protein-coupled receptors that mediate their effects through various intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium . This activation leads to a cascade of downstream effects that influence mood, cognition, and perception .
類似化合物との比較
LSD (Lysergic acid diethylamide): A potent agonist of 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2C, and other serotonin receptors, known for its psychedelic properties.
Psilocybin: A naturally occurring psychedelic compound that activates 5-hydroxytryptamine 2A receptors.
Ergotamine: An agonist of multiple 5-hydroxytryptamine receptors, used in the treatment of migraines.
Uniqueness: 5-HT2 agonist-1 is unique in its high selectivity and potency for the 5-hydroxytryptamine 2A, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 2C receptors, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C19H23ClN2O2 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2;/h3-9,13,20,22H,10-12H2,1-2H3;1H |
InChIキー |
JDRSVSLEOWVPMA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


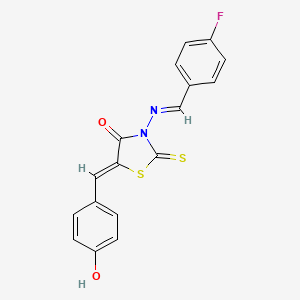
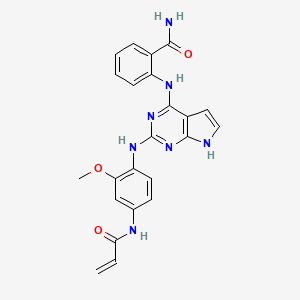
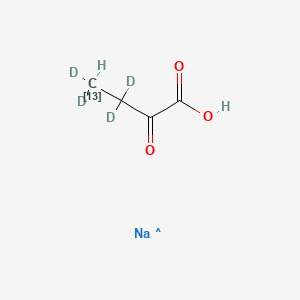
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
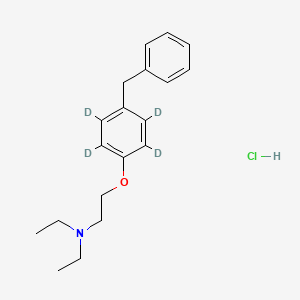
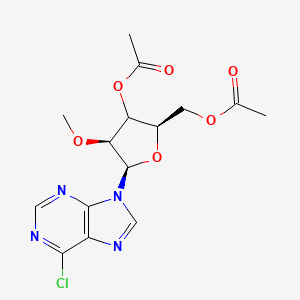
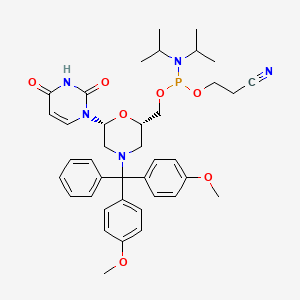
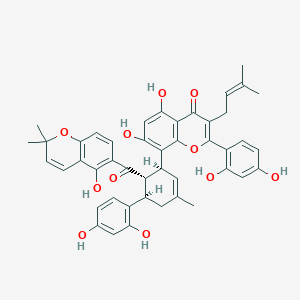
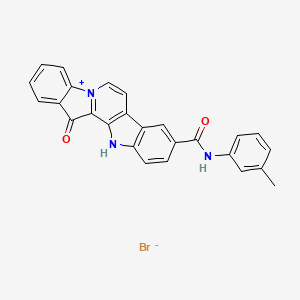
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
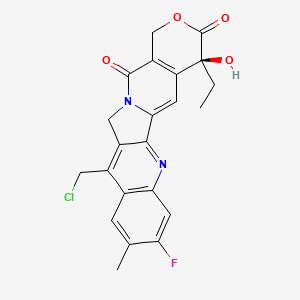
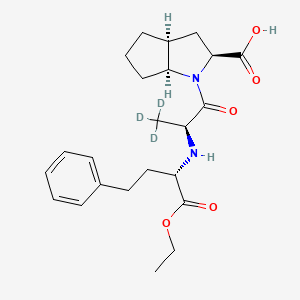
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
